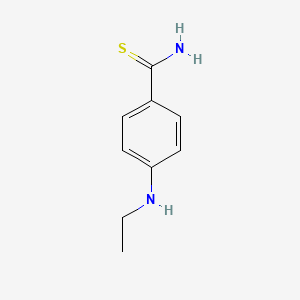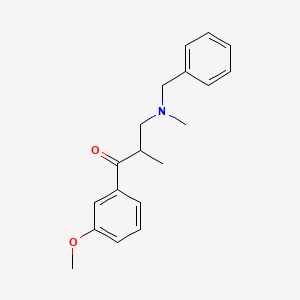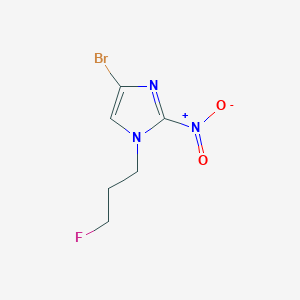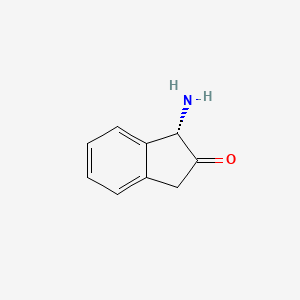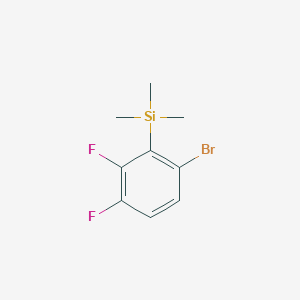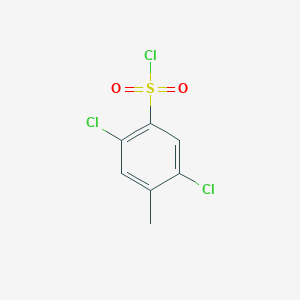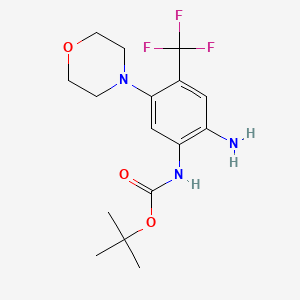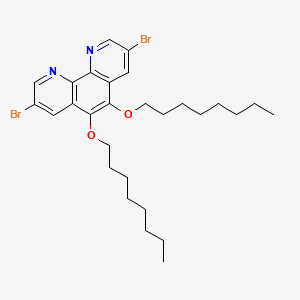
3,8-Dibromo-5,6-bis(octyloxy)-1,10-phenanthroline
Overview
Description
3,8-Dibromo-5,6-bis(octyloxy)-1,10-phenanthroline is an organic compound that belongs to the class of phenanthroline derivatives. Phenanthroline derivatives are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and industrial applications. The presence of bromine and octyloxy groups in this compound enhances its chemical reactivity and solubility in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dibromo-5,6-bis(octyloxy)-1,10-phenanthroline typically involves the following steps:
Bromination: The starting material, 1,10-phenanthroline, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like chloroform or carbon tetrachloride. The reaction is carried out under reflux conditions to ensure complete bromination at the 3 and 8 positions.
Alkylation: The dibromo-1,10-phenanthroline is then subjected to alkylation with octyl bromide in the presence of a base such as potassium carbonate or sodium hydride. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution of bromine atoms with octyloxy groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: The reactions are carried out in batch or continuous reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to remove impurities and obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,8-Dibromo-5,6-bis(octyloxy)-1,10-phenanthroline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Complexation Reactions: The phenanthroline moiety can form stable complexes with metal ions such as copper, iron, and platinum, which are useful in catalysis and material science.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), bases (potassium carbonate, sodium hydride), solvents (DMF, DMSO).
Complexation Reactions: Metal salts (copper sulfate, iron chloride, platinum chloride), solvents (ethanol, acetonitrile).
Oxidation and Reduction: Oxidizing agents (hydrogen peroxide, potassium permanganate), reducing agents (sodium borohydride, lithium aluminum hydride).
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the bromine atoms.
Metal Complexes: Stable metal-phenanthroline complexes with various applications in catalysis and material science.
Scientific Research Applications
3,8-Dibromo-5,6-bis(octyloxy)-1,10-phenanthroline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a DNA intercalator and its interactions with biological macromolecules.
Medicine: Explored for its anticancer and antimicrobial properties due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3,8-Dibromo-5,6-bis(octyloxy)-1,10-phenanthroline involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets such as DNA, proteins, and enzymes, leading to various biological effects. The compound’s octyloxy groups enhance its solubility and facilitate its interaction with hydrophobic regions of biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: The parent compound without bromine and octyloxy groups.
3,8-Dibromo-1,10-phenanthroline: Lacks the octyloxy groups, making it less soluble in organic solvents.
5,6-Dioctyloxy-1,10-phenanthroline: Lacks the bromine atoms, affecting its reactivity.
Uniqueness
3,8-Dibromo-5,6-bis(octyloxy)-1,10-phenanthroline is unique due to the presence of both bromine and octyloxy groups, which enhance its reactivity, solubility, and ability to form stable metal complexes. These properties make it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
3,8-dibromo-5,6-dioctoxy-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38Br2N2O2/c1-3-5-7-9-11-13-15-33-27-23-17-21(29)19-31-25(23)26-24(18-22(30)20-32-26)28(27)34-16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUDESHJHGPCKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C2=C(C3=C1C=C(C=N3)Br)N=CC(=C2)Br)OCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


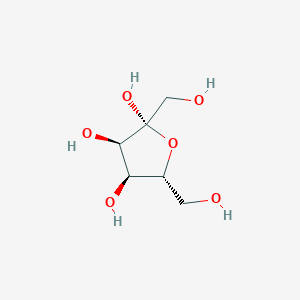
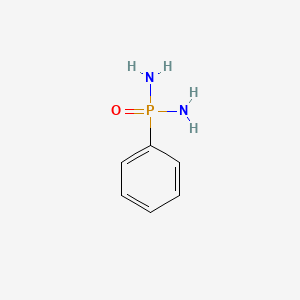
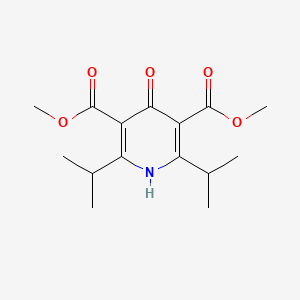
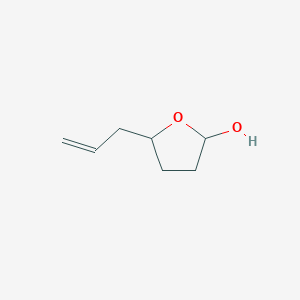
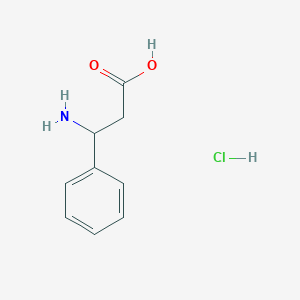
![1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium](/img/structure/B3267893.png)
